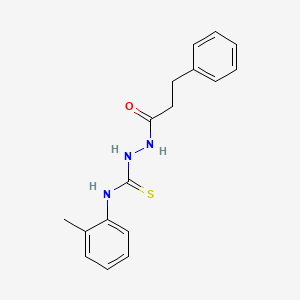
N-(2-methylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related hydrazinecarbothioamides involves reactions like condensation and Schiff base formation. For instance, a compound was synthesized by condensing salicyldehyde and thiosemicarbazone (Sani & Yahaya, 2016).
Molecular Structure Analysis
- Hydrazinecarbothioamides exhibit varied molecular structures, including monoclinic systems with specific space groups. X-ray diffraction analyses are commonly used for structure determination (Pakhontsu et al., 2014).
Chemical Reactions and Properties
- These compounds can form various heterocyclic rings under different reaction conditions. Spectral techniques like IR, NMR, and mass spectrometry are used for characterizing the reaction products (Aly et al., 2018).
Physical Properties Analysis
- Physical properties such as crystallography and hydrogen bonding interactions are key aspects of these compounds. For example, a related compound showed a crystal structure stabilized by various hydrogen bonding interactions (Sivajeyanthi et al., 2017).
Chemical Properties Analysis
- The chemical properties of hydrazinecarbothioamides, such as reactivity and formation of coordination compounds with metals, are notable. They can form complexes with various metal ions, exhibiting different spectral characteristics (Orysyk et al., 2014).
Aplicaciones Científicas De Investigación
Bioorganic and Medicinal Applications
- DNA and Protein Binding: Studies have demonstrated the ability of certain hydrazinecarbothioamide derivatives to bind with SS-DNA and bovine serum albumin (BSA), indicating potential applications in targeting genetic materials and proteins for therapeutic purposes. These compounds have exhibited intercalation binding modes with DNA and have shown significant antimicrobial and anticancer activities, suggesting their utility in developing new antimicrobial agents and cancer therapeutics (Farghaly et al., 2020).
Chemical and Structural Analysis
- Molecular Structure Determination: X-ray crystallography has been used to determine the molecular structures of hydrazinecarbothioamide compounds and their complexes, providing insights into their chemical properties and potential applications in material science and molecular engineering (Sivajeyanthi et al., 2017).
Antioxidant and Antimicrobial Activities
- Antioxidant Properties: Some novel compounds derived from hydrazinecarbothioamide have shown excellent antioxidant activity, highlighting their potential in developing treatments for diseases caused by oxidative stress (Barbuceanu et al., 2014).
- Antimicrobial Efficacy: The synthesis and evaluation of thiosemicarbazone compounds, including hydrazinecarbothioamide derivatives, have revealed their promising antibacterial and antioxidant activities. This points toward their application in creating new antimicrobial agents to combat resistant strains of bacteria (Karaküçük-İyidoğan et al., 2014).
Sensor Applications
- Fluorescent Probes: Certain derivatives have been explored as fluorescent sensors for detecting metal ions in aqueous solutions, showcasing their potential in environmental monitoring and analytical chemistry (Casanueva Marenco et al., 2012).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-13-7-5-6-10-15(13)18-17(22)20-19-16(21)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSXFBUWDZKMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4631110.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4631122.png)
![ethyl 4-cyano-5-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4631140.png)
![methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4631150.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4631162.png)

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)

![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)